Potassium dicyanoaurate
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Overview
Description
Potassium dicyanoaurate is a chemical compound with the molecular formula K[Au(CN)2]. It appears as a yellow crystalline powder that is soluble in water and has a metallic taste. This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium dicyanoaurate can be synthesized through the reaction of gold with potassium cyanide in the presence of oxygen. The reaction typically occurs under controlled conditions to ensure the formation of the desired product:
4Au+8KCN+O2+2H2O→4K[Au(CN)2]+4KOH
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and stringent quality control measures to ensure the purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it is converted to higher oxidation states.
Reduction: It can also be reduced to elemental gold under specific conditions.
Substitution: The compound can participate in substitution reactions where the cyanide ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligands like thiourea or phosphines can be used in substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state gold complexes.
Reduction: Elemental gold.
Substitution: Gold complexes with different ligands.
Scientific Research Applications
Potassium dicyanoaurate has diverse scientific applications due to its unique properties. Some of its key applications include:
Catalysis: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization.
Materials Science: The compound is employed in the development of advanced materials, such as nanomaterials and thin films.
Biochemistry: It is used in biochemical assays and studies involving gold-based compounds.
Environmental Research: It is used in studies related to environmental monitoring and remediation.
Mechanism of Action
The mechanism of action of Potassium dicyanoaurate involves its interaction with molecular targets and pathways. In catalysis, the compound facilitates the activation of substrates and the formation of reactive intermediates. In biological systems, it can interact with proteins and enzymes, influencing their activity and function. The cyanide ligands play a crucial role in stabilizing the gold center and modulating its reactivity.
Comparison with Similar Compounds
Potassium dicyanoaurate can be compared with other gold cyanide complexes, such as:
Aurate(1-), tetracyano-, potassium (K[Au(CN)4]): This compound has four cyanide ligands and exhibits different reactivity and applications.
Aurate(1-), bis(cyano-c)-, sodium (Na[Au(CN)2]): Similar to the potassium salt but with sodium as the counterion, affecting its solubility and reactivity.
Uniqueness: this compound is unique due to its specific combination of gold and cyanide ligands, which confer distinct chemical and physical properties. Its solubility in water and stability make it particularly useful in various research and industrial applications.
Properties
CAS No. |
13967-50-5 |
---|---|
Molecular Formula |
C2AuKN2 |
Molecular Weight |
288.10 g/mol |
IUPAC Name |
potassium;gold(1+);dicyanide |
InChI |
InChI=1S/2CN.Au.K/c2*1-2;;/q2*-1;2*+1 |
InChI Key |
XTFKWYDMKGAZKK-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[K+].[Au+] |
Canonical SMILES |
[C-]#N.[C-]#N.[K+].[Au+] |
Related CAS |
14950-87-9 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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